10-Iodooctadecanoic acid
Overview
Description
10-Iodooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H35IO2. It is characterized by the presence of an iodine atom attached to the tenth carbon of the octadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Iodooctadecanoic acid can be synthesized through the iodination of octadecanoic acid. The process typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization units .
Chemical Reactions Analysis
Types of Reactions: 10-Iodooctadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like water or ethanol.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Hydroxyoctadecanoic acid, aminooctadecanoic acid, or alkyl-substituted octadecanoic acids.
Oxidation Reactions: Octadecanal or octadecanone.
Reduction Reactions: Octadecanol.
Scientific Research Applications
10-Iodooctadecanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 10-iodooctadecanoic acid involves its interaction with cellular membranes and metabolic pathways. The iodine atom in the compound can participate in halogen bonding, affecting the structure and function of proteins and enzymes. Additionally, the long hydrophobic chain of the compound can integrate into lipid bilayers, altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction, ion transport, and metabolic regulation .
Comparison with Similar Compounds
3-Iodooctadecanoic acid: Similar structure but with the iodine atom attached to the third carbon.
10-Bromooctadecanoic acid: Similar structure but with a bromine atom instead of iodine.
10-Chlorooctadecanoic acid: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 10-Iodooctadecanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging studies .
Properties
IUPAC Name |
10-iodooctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35IO2/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVDNWWRBOTQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909248 | |
Record name | 10-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104855-14-3 | |
Record name | 10-Iodooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Iodooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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